Tryptophan mustard
Description
Historical Context of Nitrogen Mustard Chemistry in Biological Research
The journey into the biological applications of nitrogen mustards began under the shadow of chemical warfare. wikipedia.orgyale.eduenvironics.fi Initially developed as more potent analogues of sulfur mustard ("mustard gas") for military purposes in the 1930s, their cytotoxic effects on rapidly dividing cells, particularly lymphatic and hematopoietic tissues, were noted. wikipedia.orgyale.eduenvironics.ficancerresearchuk.org This observation was tragically reinforced during a German air raid on Bari, Italy, in 1943, where exposure to released mustard gas led to a marked decrease in lymphocytes and bone marrow suppression among survivors. wikipedia.org
This caught the attention of pharmacologists Louis S. Goodman and Alfred Gilman at Yale University, who were studying these agents under a wartime contract. wikipedia.orgyale.edu They hypothesized that this destructive effect on rapidly proliferating white blood cells could be harnessed to combat cancers of the lymphatic system, such as lymphomas. In 1942, they conducted the first clinical trials, treating a patient with lymphoma with a nitrogen mustard compound known as mustine (HN2). wikipedia.orgyale.edu The results, kept secret until after the war, showed significant, albeit temporary, tumor regression. yale.eduwikipedia.org The publication of these findings in 1946 marked the dawn of the modern era of cancer chemotherapy and catalyzed a surge in research into DNA alkylating agents. cancerresearchuk.orgwikipedia.org
Nitrogen mustards are highly reactive molecules characterized by a bis(2-chloroethyl)amino group. wikipedia.org Their cytotoxic mechanism involves the intramolecular formation of a highly electrophilic aziridinium (B1262131) ion. mdpi.comfrontiersin.org This cation is a potent alkylating agent that readily reacts with nucleophilic sites on biological macromolecules, most critically, the N7 position of guanine (B1146940) bases in DNA. mdpi.comresearchgate.net This alkylation can lead to DNA damage through several mechanisms: inducing mutations via abnormal base pairing, causing DNA strand fragmentation, and, most significantly for bifunctional mustards, creating inter-strand and intra-strand cross-links. mdpi.comresearchgate.net These cross-links prevent the separation of DNA strands, thereby blocking replication and transcription, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. wikipedia.orgresearchgate.net
The initial nitrogen mustards, like mustine, were highly toxic and lacked specificity, causing significant damage to healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract. nih.gov This spurred the next wave of research: the chemical modification of the basic nitrogen mustard structure to improve its therapeutic index by reducing toxicity and increasing tumor selectivity. cancerresearchuk.orgnih.gov
Conceptual Derivation of Tryptophan Mustard as an Amino Acid Conjugate
The development of this compound emerged from a strategic effort to overcome the non-specific toxicity of early nitrogen mustards. The core concept was to conjugate the cytotoxic mustard warhead to a biological molecule that might be preferentially taken up by cancer cells, effectively using it as a "homing device." Amino acids were identified as promising candidates for this carrier role. biointerfaceresearch.com
The rationale for using amino acids is based on the altered metabolism of cancer cells. To fuel their rapid proliferation, tumor cells often exhibit an increased demand for nutrients, including amino acids, which are the building blocks of proteins. springermedizin.de Many cancer types upregulate specific amino acid transporters on their cell surfaces to facilitate this increased uptake. springermedizin.de For example, the L-type amino acid transporter 1 (LAT1) is overexpressed in numerous cancers and is responsible for transporting large neutral amino acids. springermedizin.de This metabolic feature presented a potential therapeutic window: an alkylating agent attached to a recognized amino acid might be selectively transported into tumor cells, concentrating the cytotoxic payload where it is most needed. biointerfaceresearch.com
The choice of tryptophan as the specific amino acid carrier was deliberate and based on several lines of reasoning:
Essential Amino Acid Status : Tryptophan is an essential amino acid, meaning human cells cannot synthesize it and must acquire it from the diet. wikipedia.orgnih.gov This reliance on external supply and active transport into cells makes it a candidate for targeted delivery.
Altered Tryptophan Metabolism in Cancer : Beyond its role in protein synthesis, tryptophan is a precursor for several important metabolic pathways, including the synthesis of serotonin (B10506) and niacin. wikipedia.orgnih.gov Crucially, the kynurenine (B1673888) pathway of tryptophan catabolism is often dysregulated in cancer. frontiersin.orgnih.govnih.gov Enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which catalyze the first step of this pathway, are often overexpressed in tumors. frontiersin.orgnih.gov This heightened metabolic activity and the associated transport mechanisms could theoretically lead to increased uptake of a tryptophan-based drug.
Immune Modulation : The catabolism of tryptophan in the tumor microenvironment plays a significant role in immune suppression. frontiersin.orgaacrjournals.org By depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, tumors can evade the host immune response. frontiersin.orgaacrjournals.org While not the primary rationale for its use as a carrier, the deep involvement of tryptophan in cancer biology made it a compelling molecule for further investigation.
Thus, this compound, or 5-[bis(2-chloroethyl)amino]-DL-tryptophan, was synthesized with the hypothesis that the tryptophan moiety would facilitate its entry into cancer cells via amino acid transport systems, leading to a more targeted alkylating effect compared to non-conjugated mustards. ontosight.ai Research on similar compounds, such as melphalan (B128) (a phenylalanine mustard), had already provided proof-of-concept for this approach, demonstrating that an amino acid carrier could successfully deliver a mustard group to tumor cells. biointerfaceresearch.com
Evolution of Research Perspectives on Alkylating Agents
The perspective on alkylating agents has undergone significant evolution since their initial use. The trajectory has moved from the initial discovery of their general cytotoxic effects to a more nuanced, multi-faceted approach focused on enhancing selectivity, overcoming resistance, and exploiting specific tumor biology.
The first generation of research was dominated by the synthesis and testing of numerous nitrogen mustard analogues. mdpi.com By the late 1950s, hundreds of derivatives had been created in an effort to find compounds with a better balance of efficacy and toxicity than the original mustine. mdpi.com This era led to the development of clinically important drugs like chlorambucil (B1668637) and cyclophosphamide, which incorporated aromatic rings or phosphonamide groups to modulate the reactivity of the mustard moiety, thereby reducing systemic toxicity. nih.gov
The second phase of research focused on the concept of targeted delivery , which is where this compound fits into the historical narrative. As the mechanisms of cellular uptake became clearer, scientists began designing "hybrid molecules" or conjugates. nih.gov The strategy was to attach the alkylating agent to a carrier molecule that would be preferentially absorbed by cancer cells. Besides amino acids like phenylalanine (in melphalan) and tryptophan, other carriers such as steroids were explored to target hormone-dependent cancers. nih.govbiointerfaceresearch.com This represented a shift from simply modulating chemical reactivity to actively exploiting the physiological characteristics of tumors.
A third, and ongoing, evolution in perspective involves overcoming the significant clinical challenge of drug resistance . nih.gov Tumors can develop resistance to alkylating agents through various mechanisms, including:
Increased DNA repair capabilities.
Elevated levels of intracellular nucleophiles like glutathione, which can neutralize the alkylating agent.
Decreased drug uptake or increased efflux from the cell. nih.gov
This has driven the development of novel alkylating agents and combination therapies. Research now focuses on creating agents that can evade these resistance mechanisms or that are activated only within the tumor microenvironment. mdpi.com For instance, some modern prodrugs are designed to be enzymatically converted into their active, cytotoxic form specifically inside cancer cells. mdpi.com Furthermore, the understanding of DNA repair pathways has led to the development of drugs that inhibit these pathways, making cancer cells more susceptible to the effects of alkylating agents.
The current perspective views alkylating agents not just as standalone cytotoxic drugs but as a versatile chemical tool. They are being incorporated into increasingly sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), where a highly specific monoclonal antibody delivers a potent alkylating payload directly to a tumor antigen. nih.govmdpi.com This modern approach embodies the ultimate goal of the research trajectory that began with simple conjugates like this compound: achieving maximum damage to cancer cells while minimizing harm to the patient.
Structure
2D Structure
3D Structure
Properties
CAS No. |
153-88-8 |
|---|---|
Molecular Formula |
C15H19Cl2N3O2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22) |
InChI Key |
DGRNTPAKIUYGJI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Other CAS No. |
153-88-8 |
Synonyms |
DL-Tryptophan mustard |
Origin of Product |
United States |
Synthetic Methodologies for Tryptophan Mustard and Its Analogs
Established Synthetic Pathways for Tryptophan Mustard
The initial syntheses of this compound provided the racemic (DL) form of the compound. These classical methods established the fundamental chemical transformations required to assemble the molecule. An early, improved synthesis involved a multi-step sequence starting from a substituted indole (B1671886) precursor. aacrjournals.org
A representative pathway begins with the reaction of p-nitrophenylhydrazine and γ,γ-diethoxy-α-aminobutyric acid to form the ethyl ester of 5-nitro-DL-tryptophan via a Fischer indole synthesis. The nitro group is then catalytically hydrogenated to an amino group. This intermediate, 5-amino-DL-tryptophan, is subsequently treated with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups on the nitrogen atom at the 5-position of the indole ring. The final, crucial step involves the conversion of the di-hydroxyethyl groups into the reactive di-chloroethyl "mustard" moiety using a chlorinating agent like phosphorus oxychloride or thionyl chloride. acs.org This approach yields 5-Bis(β-chloroethyl)amino-dl-tryptophan. aacrjournals.org
Table 1: Overview of an Established Racemic Synthesis of this compound
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | p-Nitrophenylhydrazine | γ,γ-Diethoxy-α-aminobutyric acid, H₂SO₄ | Ethyl 5-nitro-DL-tryptophanate | Fischer indole synthesis to form the core indole structure. |
| 2 | Ethyl 5-nitro-DL-tryptophanate | H₂, Palladium on Carbon (Pd/C) | Ethyl 5-amino-DL-tryptophanate | Reduction of the nitro group to an amine. |
| 3 | Ethyl 5-amino-DL-tryptophanate | Ethylene oxide | Ethyl 5-[bis(2-hydroxyethyl)amino]-DL-tryptophanate | Ethoxylation of the amino group to form the diol precursor. |
| 4 | Ethyl 5-[bis(2-hydroxyethyl)amino]-DL-tryptophanate | Phosphorus oxychloride (POCl₃) | Ethyl 5-[bis(2-chloroethyl)amino]-DL-tryptophanate | Chlorination to form the active nitrogen mustard moiety. |
Advanced Synthetic Strategies for Chiral this compound Derivatives
Modern synthetic chemistry has focused on developing asymmetric methods to produce specific enantiomers (L- or D-isomers) of this compound analogs. Such strategies are critical as the biological activity of chiral molecules often resides in only one of the enantiomers. These advanced methods address the key challenges of regioselectivity and stereocontrol.
A primary challenge in synthesizing tryptophan derivatives is controlling the position of alkylation on the indole nucleus. The indole ring has multiple nucleophilic sites, but for tryptophan synthesis, alkylation must occur specifically at the C3 position.
Several strategies have been developed to achieve high C3-regioselectivity:
Copper-Catalyzed Alkylation : A practical approach involves the use of indole nucleophiles prepared with methylmagnesium chloride (MeMgCl) in the presence of copper chloride (CuCl). nih.gov These intermediates react almost exclusively at the C3-position with chiral electrophiles like cyclic sulfamidates derived from serine, yielding the desired tryptophan backbone with excellent regioselectivity. nih.govresearchgate.net
Palladium-Catalyzed Heteroannulation : Palladium catalysis offers a powerful method for constructing the indole ring system from substituted o-iodoanilines and an internal alkyne bearing the amino acid precursor. This annulation process builds the indole ring with the side chain inherently positioned correctly, thus ensuring perfect regioselectivity. nih.gov
Controlling Reactivity with Protecting Groups : The regiochemical outcome can also be directed by protecting groups. While C3 is the most nucleophilic carbon, the indole nitrogen (N1) is also reactive. Protecting the nitrogen, for instance with a Boc group, can prevent N-alkylation. Interestingly, such protection can also alter the electronic properties of the ring, enabling regioselective functionalization at other positions, such as C2, under specific photoredox conditions. nih.govacs.org
Controlling the absolute configuration of the α-carbon stereocenter is paramount for synthesizing enantiomerically pure tryptophan derivatives.
Key methods for achieving stereochemical control include:
Chiral Auxiliaries : A well-established strategy is the use of a chiral auxiliary, which is a molecule temporarily incorporated into the structure to direct the stereochemical course of a reaction. The Schöllkopf chiral auxiliary, a bislactim ether derived from valine, is a prominent example. Alkylation of the enolate of this auxiliary proceeds with high diastereoselectivity, and subsequent hydrolysis cleaves the auxiliary to release the desired, optically active amino acid derivative. nih.govnih.gov
Asymmetric Catalysis : The use of a small amount of a chiral catalyst to generate large quantities of a chiral product is a highly efficient approach.
Phase-Transfer Catalysis : Asymmetric alkylation of a glycinate (B8599266) Schiff base can be achieved using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst. This method allows for the synthesis of β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org
Metal-Based Catalysis : Chiral N,N'-dioxide/Ni(II) complexes have been used to catalyze the asymmetric Friedel–Crafts alkylation of indoles, providing access to 3-substituted indoles with a quaternary carbon center in excellent yields and enantioselectivities (up to 99% ee). bohrium.com
Enzymatic Synthesis : Biomimetic approaches utilize enzymes that naturally synthesize tryptophan. The enzyme Tryptophan Synthase (TrpS) catalyzes the reaction between indole and L-serine to form L-tryptophan with perfect stereocontrol. chim.it This enzymatic method can be adapted for the synthesis of substituted tryptophan derivatives.
Table 2: Comparison of Selected Asymmetric Synthesis Strategies for Tryptophan Derivatives
| Strategy | Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Schöllkopf Method | Bislactim ether from D-Valine | L-Tryptophan derivatives (>96% de) | nih.gov |
| Asymmetric Catalysis | Phase-Transfer Catalysis | Chiral quaternary ammonium bromide | All stereoisomers of β-alkyl-α-amino acids | organic-chemistry.org |
| Asymmetric Catalysis | Friedel–Crafts Alkylation | Chiral N,N'-dioxide/Ni(BF₄)₂ complex | 3-substituted 3'-indolyloxindoles (up to 99% ee) | bohrium.com |
| Asymmetric Catalysis | Palladium-mediated Heteroannulation | Palladium catalyst, Chiral alkyne | Optically active tryptophan derivatives | nih.gov |
Regioselectivity in Indole Alkylation
Functional Group Compatibility in this compound Synthesis
The synthesis of this compound must accommodate several sensitive functional groups. The nitrogen mustard moiety is a potent alkylating agent, susceptible to hydrolysis and reaction with nucleophiles. The indole ring is sensitive to strong acids, while the amino and carboxylic acid groups of the amino acid backbone require protection during many synthetic transformations.
Key considerations for functional group compatibility include:
Protecting Group Strategy : The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed easily with mild acid. nih.gov The carboxylic acid is often protected as a methyl or ethyl ester, which can be hydrolyzed (saponified) under basic conditions in a final step. nih.gov
Late-Stage Mustard Formation : Due to its high reactivity, the bis(2-chloroethyl)amino group is almost always installed at or near the end of the synthetic sequence. A common strategy involves carrying a more stable bis(2-hydroxyethyl)amino precursor through the synthesis, which is then converted to the active mustard via chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). acs.org
Mild Reaction Conditions : Modern catalytic methods are advantageous because they often proceed under mild conditions that are compatible with a wide range of functional groups. For example, palladium-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki) and gold/zinc co-catalyzed reactions can be performed without damaging sensitive parts of the molecule. chim.itgoogle.comresearchgate.net
Design Principles for Novel this compound Analogs
The design and synthesis of novel this compound analogs are driven by the goal of improving its therapeutic index—that is, maximizing its anticancer activity while minimizing its toxicity to healthy cells. The tryptophan scaffold serves as a "carrier" to deliver the cytotoxic mustard group, potentially targeting cells with high amino acid uptake.
Design principles for new analogs often focus on modifying three key areas of the molecule:
Modification of the Indole Ring : Introducing substituents onto the indole ring can alter the molecule's electronic properties, solubility, and interaction with biological targets. Syntheses have been developed to create analogs with substitutions at various positions (e.g., 4-, 6-, or 7-bromo or methoxy (B1213986) groups). researchgate.netnih.gov
Modification of the Indole Nitrogen : Alkylation of the indole N-H group, for instance to create 1-alkyl-tryptophan derivatives, can change the molecule's metabolic fate, as the indole ring can no longer be hydrolyzed via the tryptophan-kynurenine pathway. nih.gov
Hybrid Molecule Design : A modern approach involves combining the this compound pharmacophore with other chemical moieties known for specific biological activities. For example, acyl hydrazine (B178648) or diketopiperazine structures can be incorporated to create hybrid molecules with potentially new or enhanced activities. nih.gov Computational methods, such as 2D and 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to guide the design of new nitrogen mustard compounds by identifying key structural features that correlate with high activity. rsc.org
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound (5-Bis(β-chloroethyl)amino-dl-tryptophan) |
| p-Nitrophenylhydrazine |
| γ,γ-Diethoxy-α-aminobutyric acid |
| Ethyl 5-nitro-DL-tryptophanate |
| Palladium on Carbon (Pd/C) |
| Ethyl 5-amino-DL-tryptophanate |
| Ethylene oxide |
| Ethyl 5-[bis(2-hydroxyethyl)amino]-DL-tryptophanate |
| Phosphorus oxychloride (POCl₃) |
| Thionyl chloride (SOCl₂) |
| Ethyl 5-[bis(2-chloroethyl)amino]-DL-tryptophanate |
| Methylmagnesium chloride (MeMgCl) |
| Copper chloride (CuCl) |
| o-Iodoaniline |
| tert-Butyloxycarbonyl (Boc) |
| Schöllkopf chiral auxiliary |
| Glycinate Schiff base |
| N,N'-dioxide/Ni(BF₄)₂ |
| L-serine |
| Tryptophan Synthase (TrpS) |
| Kynurenine (B1673888) |
| Acyl hydrazine |
Molecular Mechanisms of Action of Tryptophan Mustard
Formation and Reactivity of Aziridinium (B1262131) Intermediates
The bioactivity of tryptophan mustard is initiated through an intramolecular cyclization of its bis(2-chloroethyl)amino group. researchgate.net This process generates a highly reactive, three-membered ring structure known as an aziridinium ion. researchgate.nettandfonline.comnih.gov The formation of this electrophilic intermediate is a critical activation step, as the parent molecule is comparatively less reactive. d-nb.info The rate of this reaction can be influenced by the electronic characteristics of the tryptophan's indole (B1671886) ring. nih.gov
The resulting aziridinium ion is highly electrophilic and susceptible to attack by various nucleophiles within the cell. d-nb.info This reactivity is the foundation of its alkylating capability, with DNA being the most significant target. ontosight.aifrontiersin.org The formation of this ion is a key mechanistic step shared by nitrogen mustards. nih.gov
Interaction with Deoxyribonucleic Acid (DNA)
The primary mechanism responsible for the cytotoxicity of this compound is its covalent modification of DNA. ontosight.ai This interaction causes significant structural and functional damage to the DNA molecule, interfering with its normal metabolic processes. wikipedia.orgamegroups.org
The aziridinium intermediates formed from this compound readily react with nucleophilic centers within DNA bases. researchgate.net The N7 position of guanine (B1146940) is the most frequent site of alkylation due to its high electron density. wikipedia.orgnih.govscispace.com The reaction involves the nucleophilic attack by the guanine-N7 on the aziridinium ring, leading to the formation of a stable covalent bond and a mono-adduct. researchgate.netcore.ac.uk This initial alkylation can cause distortions in the DNA helix. wikipedia.org While other bases can be alkylated, guanine-N7 is the predominant target for nitrogen mustards. nih.govbaseclick.eu The sequence of surrounding DNA can influence the relative frequency of alkylation at different guanine sites. nih.govscispace.comnih.gov
As a bifunctional agent, this compound possesses two reactive chloroethyl groups. ontosight.ai After the initial alkylation forms a mono-adduct, the second arm can react with another nucleophilic site on the DNA. wikipedia.org This second reaction can link to a base on the same strand, creating an intrastrand cross-link , or on the opposite strand, forming an interstrand cross-link (ICL) . wikipedia.orgamegroups.orgbaseclick.eu
ICLs are considered the most cytotoxic lesions induced by such agents because they form a covalent bridge between the two DNA strands, preventing their separation. wikipedia.orgamegroups.org This physical barrier effectively blocks DNA replication and transcription, which require strand separation. wikipedia.orgamegroups.org The formation of ICLs is a key factor in the cell-killing efficacy of bifunctional alkylating agents. amegroups.org The specific type of cross-link formed can be influenced by the structure of the mustard agent and the local DNA sequence. nih.gov For example, some nitrogen mustards preferentially form interstrand cross-links at 5'-GGC-3' sequences. nih.gov
The formation of DNA adducts and cross-links by this compound profoundly disrupts DNA-dependent cellular processes. wikipedia.org These lesions create physical blocks on the DNA template, stalling the progression of DNA and RNA polymerases. amegroups.orgresearchgate.net The inhibition of DNA replication and transcription prevents the cell from duplicating its genetic material and synthesizing essential proteins. wikipedia.orgresearchgate.net This disruption often leads to the activation of cell cycle checkpoints and can ultimately trigger programmed cell death, or apoptosis. core.ac.ukresearchgate.net
Interstrand and Intrastrand DNA Cross-link Formation Dynamics
Interaction with Cellular Proteins
While DNA is the primary pharmacological target, the reactive aziridinium intermediates of this compound can also alkylate other cellular nucleophiles, including those present in proteins. ontosight.ainih.gov
Alterations in Protein Structure and Function
This compound, a nitrogen mustard derivative of the amino acid tryptophan, exerts its effects through the covalent modification of biological macromolecules. The bis(2-chloroethyl)amino group is a powerful alkylating agent that forms highly reactive carbonium ions. These ions readily react with nucleophilic centers in cellular components, including proteins. The intrinsic properties of the tryptophan residue itself are crucial to normal protein structure and function; it is often involved in anchoring proteins within cell membranes and plays a significant role in stabilizing tertiary and quaternary protein structures. mdpi.comwikipedia.org The fluorescence of tryptophan is also sensitive to its local environment, making it a natural probe for studying protein conformational changes and folding. bmglabtech.com
Alkylation of proteins by this compound can lead to profound alterations in their three-dimensional structure. By forming covalent bonds with functional groups on amino acid residues, this compound can disrupt the intricate network of non-covalent interactions that maintain a protein's native conformation. This structural perturbation can, in turn, abolish or alter the protein's biological function. Research indicates that the effects of this compound are particularly pronounced on nuclear proteins compared to those in the cytoplasm, suggesting a primary mechanism of action that interferes with nuclear protein function. oup.comoup.com This targeted disruption of nuclear protein structure and activity is a key aspect of its molecular action.
Biochemical Pathway Perturbations
The introduction of this compound into a biological system leads to significant disturbances in key biochemical pathways, most notably those involved in protein synthesis and cellular metabolism. These perturbations are characterized by a selective impact on tumor tissues.
Inhibition of Amino Acid Incorporation into Cellular Proteins
A primary biochemical consequence of this compound administration is the marked inhibition of amino acid incorporation into newly synthesized proteins within tumor cells. oup.comoup.com Studies conducted on rats bearing Walker 256 carcinosarcoma demonstrated that this compound significantly suppresses the uptake and integration of amino acids into tumor proteins. oup.comoup.com This inhibitory effect is not limited to its own amino acid carrier; the compound was found to be equally effective at inhibiting the incorporation of both tryptophan and the unrelated amino acid arginine into tumor proteins. This suggests that this compound does not act as a simple competitive analogue inhibitor but rather as an alkylating agent that disrupts the broader protein synthesis machinery. oup.comoup.com
The inhibition is not uniform throughout the cell. Research has consistently shown that the suppression of amino acid incorporation is substantially greater in nuclear proteins than in cytoplasmic proteins. oup.comoup.com This points to a predominantly antinuclear action, a characteristic it shares with other alkylating agents, but with a unique tissue specificity.
| Cellular Fraction | Level of Inhibition | Reference |
|---|---|---|
| Nuclear Proteins | High | oup.comoup.com |
| Cytoplasmic Proteins | Low | oup.comoup.com |
Differential Metabolic Disruptions in Tumor Versus Non-Tumor Tissues
A defining characteristic of this compound is its selective action against tumor tissue, which contrasts sharply with the broader effects of other, non-amino acid-based nitrogen mustards. oup.comoup.com Following administration in tumor-bearing rats, the inhibition of amino acid incorporation into proteins occurred specifically and exclusively within the tumor. oup.comoup.com
In contrast, conventional alkylating agents such as nitrogen mustard (HN2) and uracil (B121893) mustard were observed to suppress the uptake of amino acids into the proteins of a variety of non-tumor tissues as well. oup.comoup.com This suggests that the tryptophan moiety confers an altered tissue specificity to the mustard agent, concentrating its disruptive metabolic effects on the tumor. oup.comoup.com
| Agent | Tumor Tissue | Non-Tumor Tissues (e.g., Liver, Kidney) | Spleen | Reference |
|---|---|---|---|---|
| This compound | Inhibition | No significant inhibition | Markedly Increased Incorporation | oup.comoup.com |
| Nitrogen Mustard (HN2) | Inhibition | Inhibition | Inhibition | oup.comoup.com |
| Uracil Mustard | Inhibition | Inhibition | Inhibition | oup.comoup.com |
Preclinical Biological Investigations of Tryptophan Mustard
In Vitro Cellular Research Models
Laboratory-based cellular studies have been fundamental in delineating the cytotoxic and anti-proliferative characteristics of Tryptophan mustard.
The susceptibility of various cancer cell lines to this compound has been examined to map its spectrum of activity. A key finding is the role of cellular transport systems in modulating its effectiveness. Research indicates that the L-tryptophan transport system can actively facilitate the uptake of the L-isomer of this compound into tumor cells. ontosight.ai This active transport is significant as it may lead to higher intracellular drug concentrations in cancer cells, which often exhibit an elevated demand for this essential amino acid. nih.gov
The primary mechanism of this compound, as an alkylating agent, involves creating covalent bonds with nucleophilic groups in cellular macromolecules, with a principal target being DNA. ontosight.aimdpi.com This interaction can result in DNA damage, disrupt DNA replication and transcription, and ultimately trigger cell death. mdpi.commdpi.com The molecule's design incorporates an aromatic tryptophan carrier, which is believed to leverage active amino acid transport systems to enhance its uptake into malignant cells. ontosight.ai The bifunctional nature of nitrogen mustards like this compound allows for the cross-linking of DNA strands, a key factor in its cytotoxic effects. mdpi.com
The capacity of this compound to inhibit the proliferation of cancer cells has been confirmed across various tumor cell lines. Early research involving Walker 256 carcinosarcoma cells demonstrated the compound's ability to impede tumor growth. aacrjournals.orgoatext.com Studies have also explored the differential activity between its D- and L-isomers, frequently observing that the L-isomer possesses greater potency. masterorganicchemistry.comlsu.edu This is likely attributable to its preferential transport via the L-tryptophan uptake system. lsu.edu
Table 1: In Vitro Anti-Proliferative Activity of this compound Analogs in Human Cancer Cell Lines This table is representative of typical data found in preclinical studies. Specific values are illustrative.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| This compound Analog A | MCF-7 | Breast Carcinoma | 7.5 |
| This compound Analog B | A549 | Lung Carcinoma | 12.2 |
| This compound Analog C | HeLa | Cervical Carcinoma | 5.8 |
| This compound Analog D | K562 | Chronic Myelogenous Leukemia | 4.4 nih.gov |
Molecular and Cellular Assays for Mechanistic Elucidation
In Vivo Preclinical Animal Models
Following promising in vitro results, the anti-tumor efficacy of this compound was further assessed in animal models.
In vivo experiments utilizing rodent models have substantiated the tumor growth inhibitory effects of this compound. Studies conducted on rats bearing established sarcomas, such as the Walker 256 carcinosarcoma, revealed that administration of the compound resulted in significant reductions in tumor volume. aacrjournals.orgoatext.comnih.gov Likewise, research in mice with ascites tumors has also affirmed the compound's capacity to manage tumor progression. nih.gov These foundational animal studies were pivotal in confirming the in vivo effectiveness of this compound.
Table 2: Tumor Growth Inhibition in Rodent Models Treated with this compound This table is representative of typical data found in preclinical studies. Specific values are illustrative.
| Animal Model | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Wistar Rat | Walker 256 Carcinosarcoma | This compound | 58 |
| BALB/c Mouse | L1210 Leukemia Ascites | This compound | 65 |
| Sprague-Dawley Rat | R3 Sarcoma | This compound | 52 |
While extensive research on this compound predates the common use of xenograft models, the principle of its biological specificity is a cornerstone of its design. The strategy of using the tryptophan carrier was intended to selectively target tumor cells characterized by high amino acid turnover. scivisionpub.com This approach aimed to provide a degree of selectivity for cancerous cells over normal, rapidly dividing cells, potentially leading to a better therapeutic window. Comparative studies in rodent models against other alkylating agents sought to establish a more favorable therapeutic index for this compound, indicating a level of biological specificity. nih.govnih.gov Modern preclinical studies often utilize patient-derived xenograft (PDX) models to better predict clinical responses. jci.orgacs.orgnih.gov
Rodent Models (e.g., Mouse Ascites Tumors, Rat Sarcomas) for Tumor Growth Inhibition Studies
Analysis of Resistance Mechanisms in Preclinical Settings
The development of resistance to chemotherapeutic agents is a significant challenge in cancer treatment. While specific preclinical studies focusing exclusively on acquired resistance to this compound are limited, an understanding of potential resistance mechanisms can be extrapolated from its chemical nature as a nitrogen mustard and the biological role of its tryptophan carrier.
As a derivative of nitrogen mustard, this compound's cytotoxic action is primarily through the induction of DNA damage, particularly interstrand cross-links (ICLs). nih.gov Therefore, mechanisms that mitigate this DNA damage are likely to be central to the development of resistance. Key potential mechanisms include:
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA lesions is a common mechanism of resistance to alkylating agents. oaepublish.com Pathways such as homologous recombination (HR) and non-homologous end-joining (NHEJ) are known to be involved in the repair of ICLs caused by nitrogen mustards. nih.gov Upregulation of the proteins involved in these pathways could lead to more efficient removal of this compound-induced DNA adducts, thereby reducing its cytotoxic effect. researchgate.net
Altered Drug Transport: Resistance could develop through changes in the cellular uptake or efflux of this compound. Since it is an amino acid derivative, it likely utilizes amino acid transport systems to enter cells. nih.gov A reduction in the expression or function of the specific transporters responsible for this compound uptake would limit its intracellular concentration and, consequently, its ability to reach its DNA target.
Metabolic Inactivation: Tumor cells could develop mechanisms to metabolically inactivate this compound. This could involve enzymatic degradation or conjugation of the drug to molecules that facilitate its efflux or prevent its interaction with DNA.
Tryptophan Metabolism and Immune Evasion: The tryptophan component of the molecule introduces another layer of potential resistance. Tumors are known to exploit tryptophan metabolism to create an immunosuppressive microenvironment. nih.govnih.gov Enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) catabolize tryptophan, leading to T-cell suppression. nih.gov While this is a mechanism of immune resistance rather than direct drug resistance, it is conceivable that alterations in tryptophan metabolic pathways within the tumor could influence the cellular response to a tryptophan-based therapeutic agent.
Cross-resistance studies with other alkylating agents in human cell lines have shown complex patterns, where resistance to one agent does not uniformly confer resistance to others, suggesting that specific structural features of the drug are important. mdpi.com The unique structure of this compound, combining an alkylating warhead with an amino acid carrier, implies that its resistance profile may also be distinct.
Structure Activity Relationship Sar Studies and Analog Development of Tryptophan Mustard
Impact of Structural Modifications on Biological Activity and Specificity
The biological activity and specificity of tryptophan mustard are not static; they can be finely tuned by making specific chemical modifications to its structure. SAR studies explore how changes to different parts of the molecule—the tryptophan indole (B1671886) ring, the amino acid backbone, and the nitrogen mustard moiety itself—can influence its therapeutic potential.
The Tryptophan Carrier : The tryptophan portion of the molecule is crucial for its transport into cells via amino acid transport systems. Modifications to the indole ring, such as the introduction of substituents, could alter the molecule's affinity for these transporters, thereby affecting its uptake and specificity.
The Nitrogen Mustard Group : The reactivity of the bis(2-chloroethyl)amine (B1207034) group is central to its cytotoxic effect. Altering the electron-donating or withdrawing properties of the aromatic system to which it is attached can modulate the rate of formation of the reactive aziridinium (B1262131) ion, thereby influencing its alkylating potency and stability.
Stereochemistry : The stereochemistry of the α-carbon of the amino acid is critical. Using the L-isomer is based on the premise that it will be recognized by natural amino acid transporters. The use of a D-isomer or a racemic mixture would likely result in different transport kinetics and biological activity.
Rational Design and Synthesis of this compound Analogs
The development of new this compound analogs is guided by rational design principles, aiming to enhance efficacy and selectivity. uni-due.de This process involves creating molecules with improved properties based on an understanding of their mechanism of action and biological targets. researchgate.net
The general strategy is to synthesize derivatives that might have a higher affinity for specific amino acid transporters overexpressed in certain tumor types or to modify the molecule to overcome resistance mechanisms. For instance, creating a dipeptide analog incorporating this compound could leverage peptide transporters, offering an alternative route of cellular entry.
The synthesis of such analogs typically involves multi-step chemical processes. A common approach begins with a protected tryptophan derivative, which is then coupled with a precursor of the nitrogen mustard group. Subsequent deprotection steps yield the final active compound. The synthesis of nitrogen mustard derivatives of other natural products, such as formononetin, has been documented and follows similar principles of coupling a carrier molecule to the cytotoxic warhead. mdpi.com
Comparative Molecular and Biological Activities with Related Nitrogen Mustards (e.g., Melphalan (B128), Mechlorethamine)
To understand the unique properties of this compound, it is useful to compare it with other well-known nitrogen mustards, such as melphalan and mechlorethamine (B1211372).
Mechlorethamine (HN2) is one of the simplest nitrogen mustards. It is highly reactive and lacks a biological carrier molecule, leading to non-specific alkylation of DNA and other cellular macromolecules. mdpi.com
Melphalan is a phenylalanine derivative of nitrogen mustard. nih.gov Like this compound, it uses an amino acid carrier to facilitate its entry into cells. This design makes it more selective than mechlorethamine.
Key differences in their biological activity arise from the nature of their carrier (or lack thereof) and the resulting kinetics of DNA damage and repair. Studies comparing melphalan and mechlorethamine have shown significant differences in their effects on cells. Following a 30-minute exposure, DNA cross-links from mechlorethamine peaked within 1-2 hours and were mostly repaired within 24 hours. nih.gov In contrast, cross-links from melphalan continued to increase for 12 hours and were removed much more slowly. nih.gov This persistence of DNA damage is thought to be a critical factor in the drug's lethality. nih.gov
Given that this compound also utilizes an amino acid carrier, its molecular activity profile is expected to be more analogous to melphalan than to the highly reactive mechlorethamine. The specific amino acid carrier—tryptophan versus phenylalanine—would likely result in different transport efficiencies and specificities depending on the expression levels of their respective transporters in target cells.
Compound Names Mentioned
Broader Academic Implications and Future Research Directions
Tryptophan Mustard as a Chemical Probe for Biological Processes
The reactivity of the bis(2-chloroethyl)amino group attached to the tryptophan indole (B1671886) ring allows for the formation of covalent bonds with nucleophilic sites in macromolecules. kcl.ac.uk This property makes this compound an effective instrument for probing the structure and function of DNA and proteins within their native cellular environment.
As an alkylating agent, this compound induces DNA damage, primarily through the formation of monoadducts and interstrand cross-links. This capacity to inflict specific types of DNA lesions allows it to be used as a chemical tool to initiate and study the cellular response to such damage. When cells are exposed to agents like this compound, a complex network of DNA damage response (DDR) pathways is activated to detect, signal, and repair the lesions.
The primary repair pathways engaged to resolve damage from mustard compounds include:
Base Excision Repair (BER): This pathway is primarily responsible for repairing DNA monoadducts. mdpi.comaacrjournals.org
Nucleotide Excision Repair (NER): NER also contributes to the removal of bulky adducts and plays a role in cell survival following exposure to mustards. mdpi.com
Homologous Recombination (HR): This is a major, error-free pathway crucial for repairing highly cytotoxic interstrand cross-links, which can be formed by bifunctional agents like this compound. mdpi.comfrontiersin.org
Non-Homologous End Joining (NHEJ): An error-prone pathway that also contributes to the repair of breaks that can arise from processing mustard-induced damage. mdpi.com
By inducing damage, this compound can be used to investigate the kinetics and regulation of these repair pathways. For instance, researchers can study the recruitment of key repair proteins, such as those involved in the PARP1-mediated response, to the sites of damage. oncotarget.com The activation of checkpoint kinases like CHK1 and CHK2 and the tumor suppressor p53 in response to the induced damage can also be monitored, providing insight into the signaling cascades that govern cell fate decisions between repair, cell cycle arrest, or apoptosis. mdpi.com
Table 1: DNA Repair Pathways Implicated in Response to Mustard Agents
| Repair Pathway | Primary Type of Lesion Repaired | Key Function |
|---|---|---|
| Base Excision Repair (BER) | Monoadducts, Oxidized Bases | Removes small, non-helix-distorting base lesions. |
| Nucleotide Excision Repair (NER) | Bulky Adducts, Intrastrand Cross-links | Repairs helix-distorting lesions. |
| Homologous Recombination (HR) | Interstrand Cross-links, Double-Strand Breaks | Error-free repair of complex lesions using a sister chromatid as a template. |
The ability of this compound to form covalent bonds with nucleophilic residues on proteins (such as cysteine, histidine, and lysine) makes it a suitable agent for chemical cross-linking. kcl.ac.uk This technique can be used to "freeze" transient or weak protein-protein interactions, allowing for their identification and study. When this compound is introduced to a cellular system, its two reactive chloroethyl arms can bind to two different proteins that are in close proximity, effectively linking them together.
This methodology can be applied to:
Identify binding partners: By cross-linking a protein of interest and then using techniques like immunoprecipitation followed by mass spectrometry, researchers can identify previously unknown interaction partners.
Map interaction interfaces: The specific residues cross-linked by the agent can help to map the physical interface between two interacting proteins.
Stabilize protein complexes: For structural biology studies (e.g., cryo-electron microscopy), cross-linking can stabilize large, dynamic protein complexes, facilitating their structural determination.
While the use of tryptophan residues themselves as intrinsic fluorescent probes is a well-established technique for studying protein structure and membrane interactions, the modification of tryptophan into this compound provides a reactive handle for covalent cross-linking studies. mdpi.comnih.gov
Investigating DNA Damage and Repair Pathways
Novel Research Applications in Investigative Pharmacology and Chemical Biology
This compound, a derivative of the amino acid tryptophan, possesses a bis(2-chloroethyl)amino group which confers potent alkylating properties. ontosight.aiontosight.ai This reactivity allows the molecule to form covalent bonds with nucleophilic sites in macromolecules, a characteristic that has been harnessed for various applications in investigative pharmacology and chemical biology. The compound's ability to cross-link biomolecules like proteins and DNA makes it a valuable tool for probing molecular interactions and cellular mechanisms. ontosight.ai
One of the primary research applications of this compound and its analogues is in the study of protein structure and function. ontosight.ai By inducing cross-links between interacting proteins, these compounds help to "freeze" transient interactions, allowing researchers to identify and study the components of protein complexes. ontosight.ai This is particularly useful for mapping the binding sites and understanding the architecture of multi-protein assemblies. A specific example of this approach, although using a related compound, is the use of quinacrine (B1676205) mustard, an alkylating derivative of quinacrine, to probe the active site of trypanothione (B104310) reductase, a key enzyme in pathogenic trypanosomes. nih.govcapes.gov.br In these studies, quinacrine mustard served as a high-affinity probe that irreversibly bound to the enzyme's active site. nih.gov Structural determination of the enzyme-inhibitor adduct revealed two inhibitor molecules bound within the trypanothione-binding site, stabilized by π-stacking interactions with each other and with a tryptophan residue (Trp22) in the enzyme. nih.govcapes.gov.br This provided a detailed molecular map of the binding pocket, illustrating how such probes can elucidate drug-target interactions.
In the realm of chemical biology, nitrogen mustards are instrumental in the study of DNA-protein cross-links (DPCs), which are highly toxic lesions that can interfere with essential chromatin processes. acs.orgresearchgate.netnih.gov this compound can be used to experimentally induce specific types of DNA lesions, aiding in the investigation of DNA damage and repair pathways. ontosight.ai Research on other nitrogen mustards, such as mechlorethamine (B1211372) and chlorambucil (B1668637), has provided a framework for these applications. For instance, mechlorethamine has been shown to create DPCs by alkylating the N7 position of guanine (B1146940) and the thiol groups of cysteine residues within proteins. nih.gov Furthermore, studies have demonstrated that nitrogen mustards can selectively induce cross-linking of the human DNA repair protein O⁶-alkylguanine DNA alkyltransferase (AGT) to DNA, specifically involving its active site cysteine residues. nih.gov These findings highlight the potential of using this compound as a specific tool to identify and characterize the spectrum of nuclear proteins that interact with DNA under conditions of alkylating stress, thereby contributing to our understanding of the biological consequences of DNA damage. nih.gov
Development of Advanced Methodological Approaches for this compound Research
The synthesis and analysis of this compound and its analogues are critical for its application in research, and several advanced methodological approaches have been developed.
In chemical synthesis, modern catalytic strategies have emerged for the efficient production of complex tryptophan derivatives. These methods offer high yields and stereoselectivity, which are crucial for producing biologically active molecules. One such advanced approach is the use of cooperative gold/zinc dual catalysis to synthesize structurally diverse tryptophan derivatives. researchgate.net Another facile route involves a Strecker amino acid synthesis strategy that employs chiral auxiliaries, like (S)-methylbenzylamine, to produce optically pure (S)-tryptophan analogues. rsc.org
Furthermore, the field of biocatalysis has provided powerful tools for synthesizing tryptophan analogues under mild, environmentally friendly conditions. nih.gov Directed evolution has been applied to the enzyme tryptophan synthase β-subunit (TrpB) from thermophilic organisms to create a suite of catalysts for producing previously inaccessible tryptophan derivatives. nih.gov These engineered enzymes can accommodate bulky or electron-deficient indole substrates that are poorly accepted by the wild-type enzyme and can operate at high temperatures (up to 75 °C) where the solubility of substrates is enhanced. nih.gov Such biocatalytic platforms enable the synthesis of enantiopure tryptophan analogues from simple precursors like serine and the corresponding indole. nih.gov
For the analysis of this compound and its metabolic fate in biological systems, advanced analytical techniques are indispensable. High-performance liquid chromatography (HPLC) is a foundational method, with simplified procedures using fluorescence detection allowing for rapid and sensitive determination of tryptophan. acs.org The natural fluorescence of the tryptophan molecule itself is a powerful intrinsic probe that can be used to monitor changes in protein conformation, ligand binding, and protein unfolding without the need for external labels. bmglabtech.com For more complex biological samples, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as a quadrupole Orbitrap tandem mass spectrometer, provides exceptional sensitivity and specificity. rsc.org This technology allows for the precise quantification of tryptophan and its various metabolites in complex matrices like plasma and tissue, which is essential for detailed pharmacological and metabolic studies. rsc.org
Q & A
Q. What experimental methodologies are recommended for quantifying tryptophan content in mustard genotypes?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for precise quantification of tryptophan in plant tissues. For comparative studies, genotypes should be grown under controlled conditions to minimize environmental variability. Physiological analyses, such as enzyme activity assays for tryptophan decarboxylase (TDC), can complement chemical quantification . Data should be validated against reference standards and replicated across multiple growth cycles to ensure reliability.
Q. How do environmental stressors like heat affect tryptophan metabolism in mustard plants?
- Methodological Answer : Heat stress induces differential expression of genes involved in tryptophan-to-melatonin biosynthesis (e.g., BjTDC1, BjSNAT1). Researchers should combine proteomic profiling (e.g., iTRAQ labeling) with transcriptomic data to map stress-responsive pathways. Physiological parameters (e.g., antioxidant enzyme activity, melatonin levels) must be measured alongside gene expression to establish causal relationships . Experimental designs should include staggered heat treatments and control groups to isolate stress effects.
Q. What are the challenges in isolating tryptophan-rich proteins from mustard cake?
- Methodological Answer : Alkaline extraction at pH 12 maximizes protein yield but requires careful optimization to avoid denaturation. Post-extraction, pepsin digestibility assays can assess protein quality, while amino acid profiling (via LC-MS) quantifies tryptophan content. Researchers must account for antinutritional compounds that may interfere with digestion . Comparative studies between black and yellow mustard genotypes are recommended to identify varietal differences in amino acid composition .
Advanced Research Questions
Q. How can synthetic biology tools enhance tryptophan biosynthesis in mustard for therapeutic or agricultural applications?
- Methodological Answer : Machine learning algorithms (e.g., ART algorithm) can predict optimal metabolic pathways by extrapolating from limited experimental data. For example, training models on existing tryptophan synthase activity data can identify genetic modifications to boost production. Researchers should validate predictions via CRISPR-Cas9 editing and monitor off-target effects using whole-genome sequencing .
Q. What statistical approaches resolve contradictions in data on tryptophan’s role in stress adaptation?
- Methodological Answer : Multivariate analysis (e.g., PCA or MANOVA) can disentangle confounding variables like genotype-environment interactions. For proteomic datasets, hierarchical clustering and functional enrichment analysis (using GO/KEGG terms) clarify protein networks linked to tryptophan metabolism. Researchers should explicitly report effect sizes and confidence intervals to quantify uncertainty in stress-response studies .
Q. How do tryptophan-derived metabolites interact with plant defense mechanisms under biotic stress?
- Methodological Answer : Isotopic tracing (e.g., ¹⁵N-labeled tryptophan) can track metabolite flux into defense compounds like phytoalexins. Metabolomic profiling (via GC-MS or NMR) paired with gene knockout models (e.g., TDC-silenced mutants) reveals causal links. Studies should include pathogen-challenged and control plants to differentiate constitutive vs. induced metabolic responses .
Q. What ethical considerations apply to experimental designs involving tryptophan analogs in biomedical research?
- Methodological Answer : Preclinical trials using tryptophan mustard analogs (e.g., chemotherapeutic agents) must adhere to institutional review board (IRB) protocols. Dose-escalation studies in animal models should precede human trials, with rigorous monitoring of hematological and gastrointestinal toxicity. Historical data from phenylalanine mustard trials highlight the need for survival analysis and long-term follow-ups to assess therapeutic efficacy .
Data Presentation and Reproducibility
Q. How should researchers present conflicting data on tryptophan’s bioavailability in mustard-based diets?
- Methodological Answer : Transparent reporting of extraction protocols (e.g., pH, temperature) and statistical methods (e.g., ANOVA with post-hoc tests) is critical. Contradictions may arise from varietal differences or assay sensitivity; thus, meta-analyses comparing studies across genotypes and methodologies are recommended. Publicly sharing raw proteomic and chromatographic data enhances reproducibility .
Q. What frameworks ensure methodological rigor in longitudinal studies of tryptophan metabolism?
- Methodological Answer : Use randomized block designs to control for seasonal variations in field studies. For lab-based experiments, standardized growth chambers and periodic calibration of analytical instruments (e.g., HPLC) reduce technical variability. Data should be archived using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
